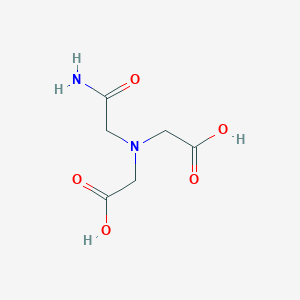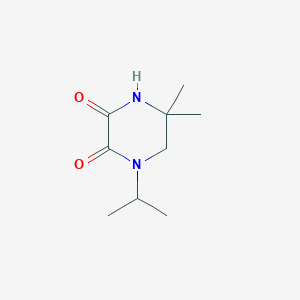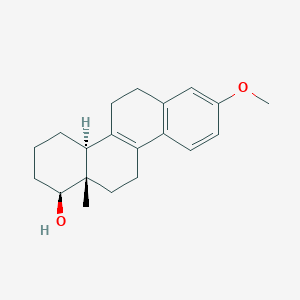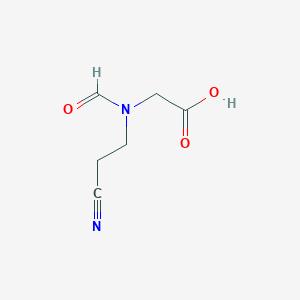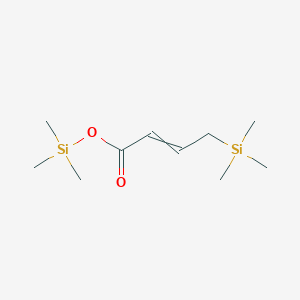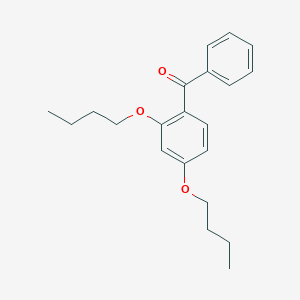
Sulfamide, N,N'-bis(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, N,N'-bis(4-nitrophenyl)-, also known as BNPP, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, including the reaction of sulfanilic acid with nitric acid. BNPP has been found to have several applications in scientific research, including as a reagent for the detection of nitrite ions, as an inhibitor of carbonic anhydrase, and as a probe for the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of Sulfamide, N,N'-bis(4-nitrophenyl)- is complex and varies depending on the specific application. As a nitrite ion detector, Sulfamide, N,N'-bis(4-nitrophenyl)- forms a yellow complex with nitrite ions, which can be detected using UV-visible spectroscopy. As a carbonic anhydrase inhibitor, Sulfamide, N,N'-bis(4-nitrophenyl)- binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. As a probe for enzyme kinetics, Sulfamide, N,N'-bis(4-nitrophenyl)- is used to monitor changes in enzyme activity over time, allowing researchers to determine the rate of catalysis and other important kinetic parameters.
Biochemical and Physiological Effects:
Sulfamide, N,N'-bis(4-nitrophenyl)- has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the detection of nitrite ions. Inhibition of carbonic anhydrase activity can lead to changes in acid-base balance in the body, which can have a range of physiological effects. The detection of nitrite ions is important for understanding the regulation of blood pressure and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sulfamide, N,N'-bis(4-nitrophenyl)- is its versatility in scientific research. It can be used for a wide range of applications, including as a nitrite ion detector, carbonic anhydrase inhibitor, and enzyme kinetics probe. However, there are also some limitations to the use of Sulfamide, N,N'-bis(4-nitrophenyl)- in lab experiments. For example, it can be toxic to cells at high concentrations, and its use may need to be carefully controlled to avoid unwanted effects.
Orientations Futures
There are several future directions for research on Sulfamide, N,N'-bis(4-nitrophenyl)-. One area of interest is the development of new methods for synthesizing Sulfamide, N,N'-bis(4-nitrophenyl)-, which could improve its purity and yield. Another area of interest is the development of new applications for Sulfamide, N,N'-bis(4-nitrophenyl)-, such as in the study of other enzymes and biomolecules. Finally, there is a need for further research on the toxicity and safety of Sulfamide, N,N'-bis(4-nitrophenyl)-, particularly in the context of its use in biological systems.
Méthodes De Synthèse
Sulfamide, N,N'-bis(4-nitrophenyl)- can be synthesized using various methods, including the reaction of sulfanilic acid with nitric acid. This reaction results in the formation of the nitro derivative of sulfanilic acid, which can be further reacted with sulfamic acid to form Sulfamide, N,N'-bis(4-nitrophenyl)-. Other methods for synthesizing Sulfamide, N,N'-bis(4-nitrophenyl)- include the reaction of 4-nitroaniline with sulfamic acid and the reaction of 4-nitrophenyl sulfonamide with nitric acid.
Applications De Recherche Scientifique
Sulfamide, N,N'-bis(4-nitrophenyl)- has been used extensively in scientific research, particularly in the fields of biochemistry and enzymology. It has been used as a reagent for the detection of nitrite ions, which are important biomolecules involved in the regulation of blood pressure and other physiological processes. Sulfamide, N,N'-bis(4-nitrophenyl)- has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. In addition, Sulfamide, N,N'-bis(4-nitrophenyl)- has been used as a probe for the study of enzyme kinetics, allowing researchers to gain insights into the mechanisms of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
19757-13-2 |
|---|---|
Formule moléculaire |
C12H10N4O6S |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
4-nitro-N-[(4-nitrophenyl)sulfamoyl]aniline |
InChI |
InChI=1S/C12H10N4O6S/c17-15(18)11-5-1-9(2-6-11)13-23(21,22)14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H |
Clé InChI |
AHQKAJFDGDOBMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
19757-13-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



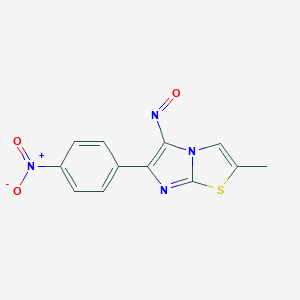
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)


![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
